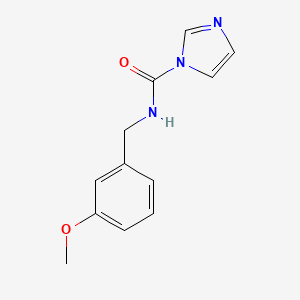
N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide
Übersicht
Beschreibung
N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide, also known as MBI-1, is a novel small molecule that has been studied for its potential use in a variety of scientific applications. MBI-1 is a derivative of imidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. It has been studied for its ability to act as an inhibitor of enzymes, as an antioxidant, and as a drug target.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxicity Studies
N-(3-methoxybenzyl)-1H-imidazole-1-carboxamide and its derivatives have been investigated for their antibacterial and cytotoxic properties. For instance, p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes were synthesized from 1H-imidazole. These complexes demonstrated significant antibacterial activity against Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). Moreover, they exhibited cytotoxicity in preliminary in vitro tests on the Caki-1 cell line, suggesting potential applications in cancer research (Patil et al., 2010).
Synthesis of Novel Compounds
The compound has also been a focus in the synthesis of novel chemical compounds. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a structurally related compound, was synthesized using a 'one-pot' reductive cyclization process (Bhaskar et al., 2019).
Development of Protecting Groups in Chemistry
The compound and its analogs have contributed to the development of new protecting groups in chemistry. For example, the development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), involved the use of p-methoxybenzyl esters, demonstrating its utility in complex chemical syntheses (Muranaka et al., 2011).
Antimycobacterial and Antiproliferative Activities
There is research exploring the antimycobacterial and antiproliferative activities of imidazole derivatives. For instance, 4‐substituted 1‐(p‐methoxybenzyl)imidazoles were synthesized and evaluated for their in vitro antimycobacterial activity. Some of these compounds exhibited significant activity, indicating their potential in the development of antimycobacterial agents (Miranda & Gundersen, 2009).
Involvement in Various Chemical Reactions
The compound has been involved in various chemical reactions, demonstrating its versatility. For example, a study focused on the three-component reaction between imidazoles, isocyanates, and cyanophenylacetylene, leading to the formation of N-(Z)-alkenylimidazole-2-carboxamides. This reaction illustrates the compound's role in facilitating novel chemical pathways (Belyaeva et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide are currently unknown. The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors
Mode of Action
The mode of action of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide is not well understood at this time. Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interactions of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide with its targets and the resulting changes require further investigation.
Biochemical Pathways
The biochemical pathways affected by N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide are currently unknown. As an indole derivative, it may affect a variety of pathways, given the broad spectrum of biological activities associated with this class of compounds
Result of Action
The molecular and cellular effects of N-[(3-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide’s action are currently unknown. Given its structural similarity to other indole derivatives, it may have a range of potential effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-11-4-2-3-10(7-11)8-14-12(16)15-6-5-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAWMINLQCPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)

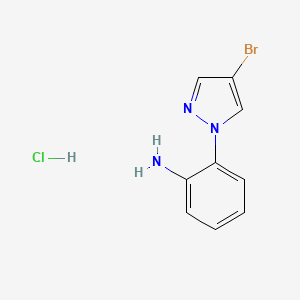
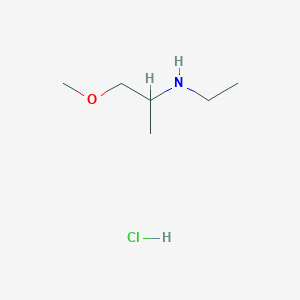
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)
![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)

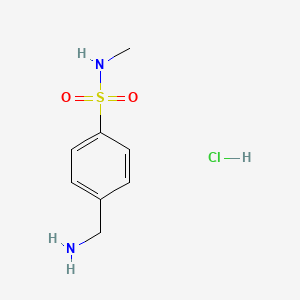

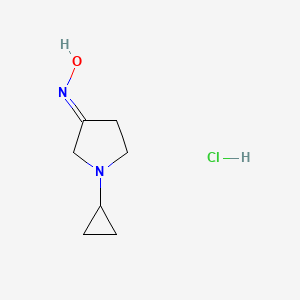
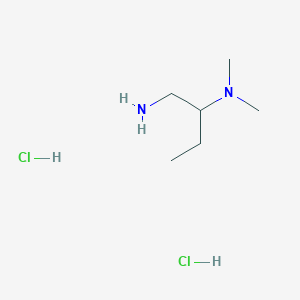
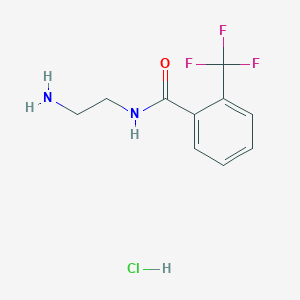
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)
